![molecular formula C18H26N2O3 B2888345 Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate CAS No. 1385434-77-4](/img/structure/B2888345.png)

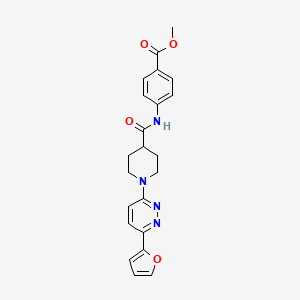

Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Chemical Properties

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : Aza-Diels-Alder reactions in aqueous solutions have been utilized for the asymmetric synthesis of bicyclic amino acid derivatives, leading to compounds with potential applications in medicinal chemistry and drug development (Waldmann & Braun, 1991).

Microwave-assisted Synthesis for Efficiency : The use of microwave-assisted conditions has facilitated the efficient and rapid synthesis of bicyclic carboxylate derivatives, showcasing a method that could enhance the production of complex organic molecules for research and development purposes (Onogi, Higashibayashi, & Sakurai, 2012).

Structural and Molecular Analysis

Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structures of conformationally restricted amino acid analogues have provided insights into their spatial arrangement and potential interactions, which are crucial for understanding their biological activity and designing targeted therapies (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 2000).

Applications in Drug Development and Neuroprotection

Radiolabeling and Neuroprotective Drug Potential : The development and radiolabeling of bicyclic carboxylate derivatives have shown promise in neuroprotective drug research, with studies indicating their ability to cross the blood-brain barrier and accumulate in specific brain regions, suggesting potential applications in treating neurological disorders (Yu et al., 2003).

Enantioselective Synthesis and Catalysis

Enantioselective Catalytic Processes : Research into the use of cinchona alkaloids as phase-transfer catalysts for the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate demonstrates the potential of these methods in creating biologically active compounds with chiral backbones, important for the development of new pharmaceuticals (Wang, Zhao, Xue, & Chen, 2018).

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Specific safety and hazard information is not provided in the available resources.

Zukünftige Richtungen

Wirkmechanismus

- “AKOS016928014” is an angiotensin II receptor blocker (ARB). Its primary target is the angiotensin II type 1 receptor (AT1 receptor) . These receptors are found in smooth muscle cells of blood vessels, adrenal gland cortical cells, and adrenergic nerve synapses .

- Unlike angiotensin-converting enzyme (ACE) inhibitors, ARBs do not increase bradykinin levels, avoiding side effects like cough and angioedema .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Eigenschaften

IUPAC Name |

methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-3-8-20-9-6-12(7-10-20)17(21)19-16-14-5-4-13(11-14)15(16)18(22)23-2/h1,12-16H,4-11H2,2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHAXGMKDOVHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(C2)C1NC(=O)C3CCN(CC3)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2888273.png)

![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)

![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)

![2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B2888284.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2888285.png)